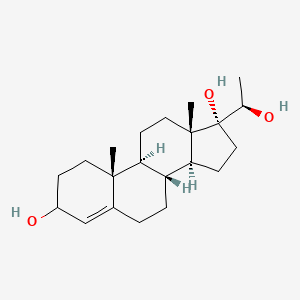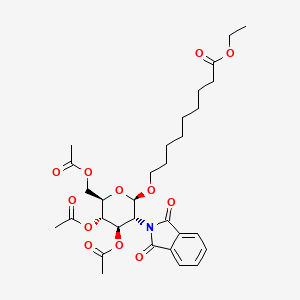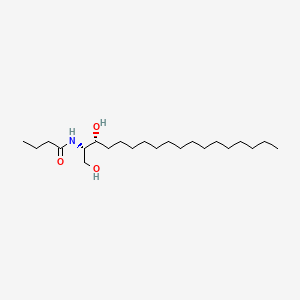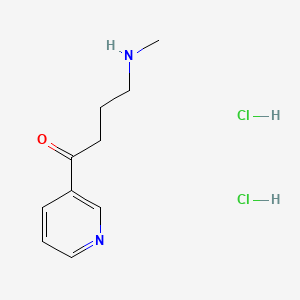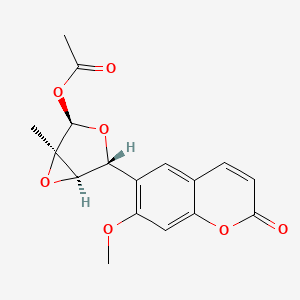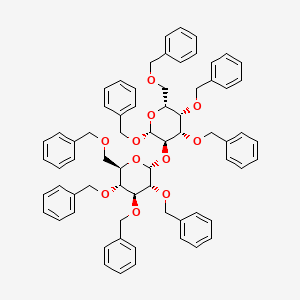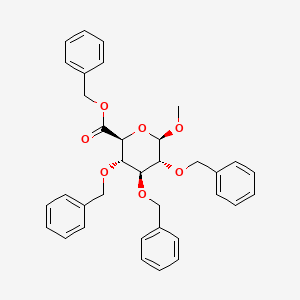![molecular formula C9H11ClO2S2 B561775 4-(Chloromethyl]benzyl Methanethiosulfonate CAS No. 887354-05-4](/img/structure/B561775.png)
4-(Chloromethyl]benzyl Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)benzyl Methanethiosulfonate is a chemical compound with the molecular formula C9H11ClO2S2 and a molecular weight of 250.77 g/mol . This compound is known for its reactivity with thiols to form mixed disulfides . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Applications De Recherche Scientifique
4-(Chloromethyl)benzyl Methanethiosulfonate has several applications in scientific research:
Safety and Hazards
The safety data sheet for a similar compound, Benzyl chloride, indicates that it is combustible, harmful if swallowed, toxic if inhaled, and may cause skin irritation, serious eye damage, and an allergic skin reaction . It may also cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Mécanisme D'action
Target of Action
The primary targets of 4-(Chloromethyl)benzyl Methanethiosulfonate are thiols . Thiols, also known as mercaptans, are organic compounds that contain a sulfur-hydrogen (-SH) group. They play a crucial role in various biological processes, including enzyme activity, protein structure, and cellular defense mechanisms.
Mode of Action
4-(Chloromethyl)benzyl Methanethiosulfonate interacts with its targets by reacting specifically and rapidly with thiols to form mixed disulfides . Disulfides are a type of covalent bond that can contribute to the stability and function of proteins.
Analyse Biochimique
Biochemical Properties
4-(Chloromethyl)benzyl Methanethiosulfonate is known for its ability to react with thiols, forming mixed disulfides . This property allows it to interact with various enzymes and proteins that contain thiol groups. The nature of these interactions is primarily covalent bonding, leading to the formation of disulfide bonds .
Cellular Effects
Given its reactivity with thiols, it can be inferred that it may influence cellular processes involving thiol-containing enzymes and proteins .
Molecular Mechanism
The molecular mechanism of action of 4-(Chloromethyl)benzyl Methanethiosulfonate involves the formation of mixed disulfides with thiol-containing biomolecules . This can lead to the modification of these biomolecules and potentially alter their function.
Metabolic Pathways
Given its reactivity with thiols, it may interact with enzymes or cofactors in pathways involving thiol-containing biomolecules .
Méthodes De Préparation
The synthesis of 4-(Chloromethyl)benzyl Methanethiosulfonate typically involves the reaction of 4-(Chloromethyl)benzyl chloride with methanethiosulfonate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
4-(Chloromethyl)benzyl Methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction:
Common Reagents and Conditions: Thiols are commonly used reagents for substitution reactions.
Major Products: The primary product of its reaction with thiols is mixed disulfides.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)benzyl Methanethiosulfonate can be compared with other thiol-reactive compounds such as:
N-Ethylmaleimide: Another thiol-reactive compound used in biochemical research.
Iodoacetamide: Commonly used for alkylating thiol groups in proteins.
Ellman’s Reagent (5,5’-Dithiobis(2-nitrobenzoic acid)): Used to quantify thiol groups in a sample.
What sets 4-(Chloromethyl)benzyl Methanethiosulfonate apart is its specific and rapid reaction with thiols to form mixed disulfides, making it particularly useful for studying thiol-disulfide exchange reactions .
Propriétés
IUPAC Name |
[4-(chloromethyl)phenyl]methoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIWHTYSDAYILX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCC1=CC=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



